Stereochemical Identity Specification: Differentiating Racemic (CAS 117691-01-7) from Resolved Enantiomers for Synthetic Reliability
The racemic compound (CAS 117691-01-7) is a chemically and procedurally distinct entity from its resolved enantiomers. The racemate carries the InChI Key HBRGVTLYZNPAFJ-UHFFFAOYSA-N, confirming its identity as an undifferentiated stereochemical mixture . In contrast, the (3R) enantiomer (CAS 74923-99-2) and the (3S) enantiomer (CAS 180685-02-3) possess distinct CAS registry numbers and separate InChI Key identifiers (3S: HBRGVTLYZNPAFJ-BYPYZUCNSA-N) . This stereochemical distinction is not trivial: in the synthesis of enantiomerically pure azidohydroxy butanoates, the racemic diastereomerically pure educt serves as the starting material, which is then resolved using lipases from Pseudomonas fluorescens and Candida cylindracea to yield the desired optically active products [1]. The racemic form thus provides a defined, reproducible starting point for stereochemical diversification.
| Evidence Dimension | Stereochemical identity and CAS registry |
|---|---|
| Target Compound Data | Racemic mixture; CAS 117691-01-7; InChI Key: HBRGVTLYZNPAFJ-UHFFFAOYSA-N |
| Comparator Or Baseline | (3R)-enantiomer: CAS 74923-99-2; (3S)-enantiomer: CAS 180685-02-3; InChI Key: HBRGVTLYZNPAFJ-BYPYZUCNSA-N |
| Quantified Difference | Three distinct CAS registry numbers; distinct InChI Key identifiers |
| Conditions | Chemical database registry and stereochemical specification |
Why This Matters
Accurate CAS specification directly determines procurement success: ordering the racemate for a stereochemically non-constrained synthesis avoids the higher cost and limited availability of resolved enantiomers while providing a defined, reproducible starting material.
- [1] Gruber-Khadjawi M., Hönig H., Weber H. Enzymatic resolutions of α- and β-hydroxypropionic acid esters. Chirality. 1992;4(2):103-109. Synthesis of azidohydroxy butanoates in enantiomerically pure form from racemic diastereomerically pure educts. View Source
